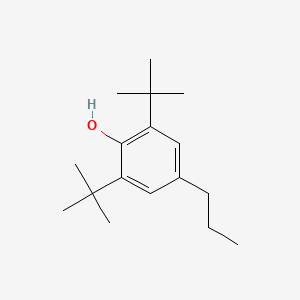

2,6-Di-tert-butyl-4-propylphenol

Description

2,6-Di-tert-butyl-4-propylphenol (CAS 4973-24-4) is a hindered phenolic compound with the molecular formula C₁₇H₂₈O and a molecular weight of 248.40 g/mol . Its structure features tert-butyl groups at the 2- and 6-positions of the phenol ring, providing steric protection to the hydroxyl group, while a linear propyl chain occupies the 4-position. Key physical properties include a boiling point of 293.8°C, a melting point of 132.2°C, and a vapor pressure of 0.000964 mmHg at 25°C, indicative of its low volatility and thermal stability . This compound is widely used as an antioxidant in industrial applications due to its ability to scavenge free radicals and inhibit oxidative degradation .

Propriétés

Numéro CAS |

4973-24-4 |

|---|---|

Formule moléculaire |

C17H28O |

Poids moléculaire |

248.4 g/mol |

Nom IUPAC |

2,6-ditert-butyl-4-propylphenol |

InChI |

InChI=1S/C17H28O/c1-8-9-12-10-13(16(2,3)4)15(18)14(11-12)17(5,6)7/h10-11,18H,8-9H2,1-7H3 |

Clé InChI |

STHGHFNAPPFPQV-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,6-Di-tert-butyl-4-propylphenol can be synthesized through a Friedel-Crafts alkylation reaction. The process involves the reaction of phenol with isobutene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs at elevated temperatures and under anhydrous conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route as described above. The process is scaled up to accommodate large volumes, and continuous flow reactors are often used to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Di-tert-butyl-4-propylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinone methides.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine and nitric acid are employed under acidic conditions.

Major Products Formed

Oxidation: Quinone methides.

Reduction: Hydroquinones.

Substitution: Halogenated or nitrated derivatives of the original compound.

Applications De Recherche Scientifique

2,6-Di-tert-butyl-4-propylphenol has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

Biology: Studied for its potential protective effects against oxidative stress in biological systems.

Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.

Mécanisme D'action

The antioxidant properties of 2,6-Di-tert-butyl-4-propylphenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The compound acts as a radical scavenger, preventing the initiation and propagation of oxidative chain reactions. The phenolic hydroxyl group plays a crucial role in this mechanism by forming stable phenoxyl radicals .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

- Substituent Effects on Steric Hindrance: The tert-butyl groups at the 2- and 6-positions are conserved across analogs, but the 4-position substituent modulates steric and electronic effects. For instance, the methyl group in 2,6-di-tert-butyl-4-methylphenol minimizes steric hindrance, favoring rapid diffusion in low-viscosity matrices like fuels . In contrast, the propyl chain in the target compound increases lipophilicity, making it suitable for polyolefins and rubber .

- Polarity and Solubility: The hydroxymethyl derivative (CAS 88-26-6) exhibits higher polarity due to its -CH₂OH group, enhancing solubility in polar solvents and enabling use in pharmaceutical formulations . Conversely, the sec-butyl analog (C₁₈H₃₀O) shows improved compatibility with non-polar hydrocarbons, ideal for lubricant additives .

Thermal Stability :

Longer alkyl chains (e.g., propyl vs. methyl) generally increase boiling points. The target compound’s boiling point (293.8°C ) exceeds that of the methyl analog (estimated ~250°C), reflecting stronger van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.